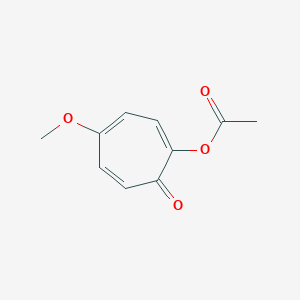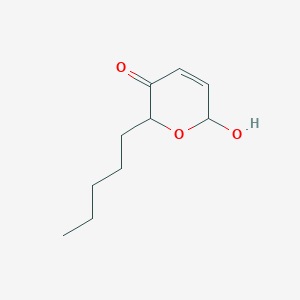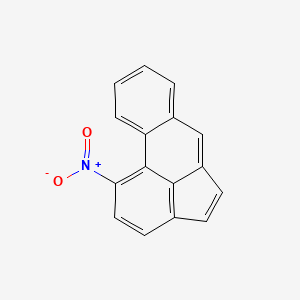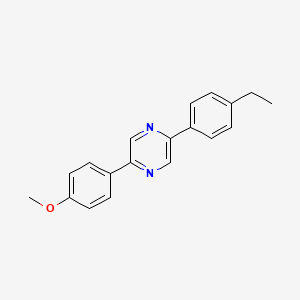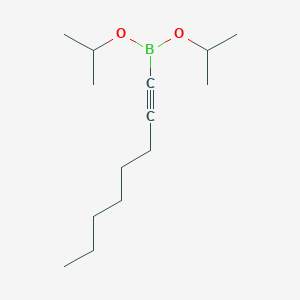
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. Boronic esters are formed by the reaction of boronic acids with alcohols. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, 1-octynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-octynylboronic acid with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to handle large-scale reactions efficiently. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
作用機序
The mechanism by which boronic acid, 1-octynyl-, bis(1-methylethyl) ester exerts its effects involves the formation of reversible covalent complexes with molecules containing diol groups. This interaction is facilitated by the boron atom, which acts as a Lewis acid, forming a stable complex with the diol-containing molecule. This property is particularly useful in sensing applications and in the development of therapeutic agents .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Cyclohexylboronic acid
Comparison
Compared to other boronic esters, boronic acid, 1-octynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to form stable complexes with diol-containing molecules also makes it particularly valuable in sensing and therapeutic applications .
特性
CAS番号 |
121037-33-0 |
|---|---|
分子式 |
C14H27BO2 |
分子量 |
238.18 g/mol |
IUPAC名 |
oct-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h13-14H,6-10H2,1-5H3 |
InChIキー |
IQUFHXGHPRELDF-UHFFFAOYSA-N |
正規SMILES |
B(C#CCCCCCC)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
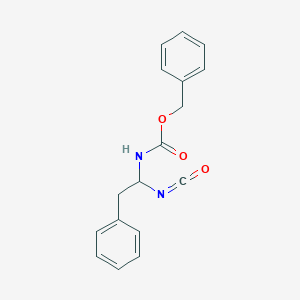
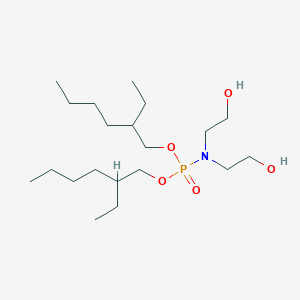


![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
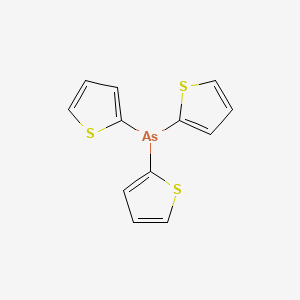
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
